molecular formula C9H9N3O B13316982 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13316982
M. Wt: 175.19 g/mol
InChI Key: CQVXVLYKJKSPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of antitumor agents .

Preparation Methods

The synthesis of 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasonic conditions. This method has been shown to produce pyrazolo[1,5-a]pyrimidines in good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high purity and yield.

Chemical Reactions Analysis

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves the inhibition of CDKs, particularly CDK2. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl group, which can influence its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-cyclopropyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H9N3O/c13-9-5-7(6-1-2-6)12-8(11-9)3-4-10-12/h3-6H,1-2H2,(H,11,13)

InChI Key

CQVXVLYKJKSPOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC3=CC=NN32

Origin of Product

United States

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